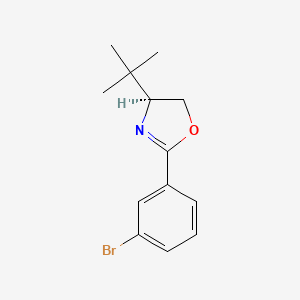

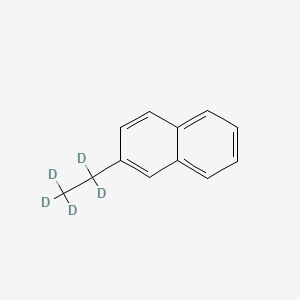

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

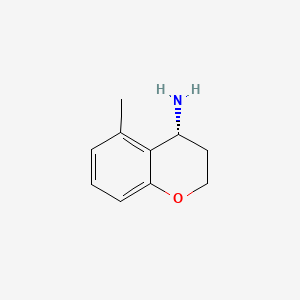

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the oxazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms. This compound has been used as a starting material in the synthesis of a variety of biologically active compounds, and has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

科学的研究の応用

Radical Cyclizations and Chiral Ligands

- The compound has been used in the synthesis of new N-coordinated dimethyl and di-n-butyl tin hydrides containing the oxazole moiety. These compounds are useful in radical cyclizations of acyclic dihalides, offering advantages such as higher stereomeric excess compared to commercially available hydrides and easy removal of tin by-products (Pianowski & Staliński, 2005).

Antimicrobial and Anti-Inflammatory Properties

- Derivatives of this compound, such as 2-(2-arylphenyl)benzoxazoles, have been synthesized and found to be selective ligands for cyclooxygenase-2 (COX-2), showing significant anti-inflammatory potency and COX-2 inhibition. These compounds also exhibit promising in vivo anti-inflammatory effects comparable to clinically used NSAIDs (Seth et al., 2014).

Catalytic Activities

- Half-sandwich cycloruthenated complexes derived from aryloxazolines, including those related to the (S)-2-(3-Bromophenyl) derivative, have been synthesized and characterized. These complexes demonstrate promising catalytic activity in nitroarene reduction, showcasing broad substrate compatibility and functional group tolerance (Jia et al., 2016).

Covalent Inhibition and Proteomic Profiling

- The related electrophilic moiety, 3-bromo-4,5-dihydroxazole, has been employed as a covalent inhibitor in chemoproteomic profiling, demonstrating its capability to selectively engage reactive cysteine residues in the human proteome. This highlights the potential of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole derivatives in drug discovery and proteomic research (Byun et al., 2023).

Antioxidant Activity

- Natural bromophenols, structurally related to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, isolated from marine red algae have shown significant antioxidant activity, suggesting that derivatives of this compound could also possess antioxidant properties (Li et al., 2011).

特性

IUPAC Name |

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716673 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole | |

CAS RN |

1291790-28-7 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)